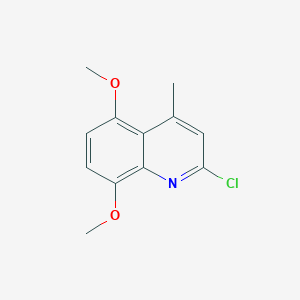

2-Chloro-5,8-dimethoxy-4-methylquinoline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline typically involves the chlorination of 5,8-dimethoxy-4-methylquinoline. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

Starting Material: 5,8-dimethoxy-4-methylquinoline

Chlorinating Agent: Thionyl chloride (SOCl2)

Reaction Conditions: Reflux

The reaction yields this compound as the primary product .

Industrial Production Methods

large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5,8-dimethoxy-4-methylquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₁₂H₁₂ClN₁O₂

Molecular Weight : 237.68 g/mol

Functional Groups : Two methoxy groups at positions 5 and 8, a chlorine atom at position 2, and a methyl group at position 4.

The unique substitution pattern of CDMQ influences its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

CDMQ has been identified as a promising candidate in drug development due to its potential antimicrobial and anticancer properties.

- Anticancer Activity : Preliminary studies show that CDMQ may inhibit the growth of various cancer cell lines. For instance, it has demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a multi-target approach in cancer therapy .

- Anti-inflammatory Effects : In vivo studies indicate that CDMQ can reduce pro-inflammatory cytokines in animal models, highlighting its potential as an anti-inflammatory agent.

Organic Synthesis

CDMQ is utilized as an intermediate in the synthesis of complex organic molecules. Its chemical reactivity allows it to undergo various reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation/Reduction Reactions : The methoxy groups can be oxidized to form quinone derivatives or reduced to yield tetrahydroquinoline derivatives.

Material Science

In material science, CDMQ's unique structure allows for its application in developing new materials with specific properties. Its ability to interact with biological targets also opens avenues for creating biomaterials with tailored functionalities.

Anticancer Efficacy

- A study evaluated the cytotoxic effects of CDMQ on human cancer cell lines. Results indicated that CDMQ significantly reduced cell viability in a dose-dependent manner, with IC₅₀ values comparable to established chemotherapeutic agents.

- Another investigation revealed that CDMQ induces apoptosis via mitochondrial pathways, highlighting its potential for cancer treatment.

Anti-inflammatory Mechanism

- In vivo studies demonstrated that administration of CDMQ led to a marked reduction in pro-inflammatory cytokines in animal models of inflammation. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-5,8-dimethoxy-4-methylquinoline is not well-documented. as a quinoline derivative, it is likely to interact with biological targets such as enzymes or receptors involved in cellular processes. The exact molecular targets and pathways would depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-6,7-dimethoxy-4-methylquinoline

- 4-Chloro-8-methoxy-2-methylquinoline

- 4-Chloro-7-methoxy-2-methylquinoline

Uniqueness

2-Chloro-5,8-dimethoxy-4-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-Chloro-5,8-dimethoxy-4-methylquinoline (CDMQ) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CDMQ is characterized by the following structural features:

- Molecular Formula : C₁₂H₁₂ClN₁O₂

- Molecular Weight : 237.68 g/mol

- Functional Groups : Two methoxy groups at positions 5 and 8, a chlorine atom at position 2, and a methyl group at position 4.

This unique combination of substituents contributes to its distinct chemical reactivity and potential biological activities, including anticancer and anti-inflammatory effects .

The biological activity of CDMQ is primarily attributed to its interactions with specific molecular targets within biological systems. The chlorine atom and methoxy groups enhance the compound's binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition may occur through the formation of stable complexes at the active sites of target proteins, thereby blocking substrate access and altering metabolic pathways.

Biological Activities

Research indicates that CDMQ exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that CDMQ may inhibit the growth of various cancer cell lines. For instance, it has shown promise in inducing apoptosis in cancer cells, which is a critical mechanism for cancer treatment .

- Anti-inflammatory Effects : CDMQ has also been observed to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways. This effect could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

-

Anticancer Efficacy :

- A study evaluated the cytotoxic effects of CDMQ on human cancer cell lines. Results indicated that CDMQ significantly reduced cell viability in a dose-dependent manner, with IC₅₀ values comparable to established chemotherapeutic agents .

- Another investigation into its mechanism revealed that CDMQ induces apoptosis via mitochondrial pathways, suggesting a multi-target approach in cancer therapy .

-

Anti-inflammatory Mechanism :

- In vivo studies demonstrated that CDMQ administration led to a marked reduction in pro-inflammatory cytokines in animal models of inflammation. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of CDMQ, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Chloro-6-methoxy-2-methylquinoline | Chlorine at position 4; methoxy at 6 | Different substitution pattern affecting reactivity |

| 5-Chloro-8-hydroxy-2-methylquinoline | Hydroxy group instead of methoxy | Potentially different biological activity profile |

| 4-Chloro-8-methoxy-2,6-dimethylquinoline | Additional methyl group at position 6 | Enhanced lipophilicity may influence pharmacokinetics |

This table illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

2-chloro-5,8-dimethoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-6-10(13)14-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTDGXZOUFALGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296525 | |

| Record name | 2-chloro-5,8-dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58868-27-2 | |

| Record name | 58868-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5,8-dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.